3-ethynyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h1,3-6H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJRDGOAKWWOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethynyl 1h Pyrrolo 2,3 B Pyridine and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections for the Ethynyl (B1212043) Moiety
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 3-ethynyl-1H-pyrrolo[2,3-b]pyridine, the most logical disconnection is at the C3-alkyne bond. This leads to two primary synthons: a 3-functionalized 1H-pyrrolo[2,3-b]pyridine and an ethynyl equivalent. The choice of the functional group at the C3 position of the pyrrolo[2,3-b]pyridine core is crucial and dictates the subsequent forward synthetic strategy. Common choices include halogens (iodo or bromo) due to their reactivity in cross-coupling reactions.
Direct Ethynylation Approaches to the Pyrrolo[2,3-b]pyridine Core
Direct ethynylation methods involve the introduction of the ethynyl group onto a pre-existing 1H-pyrrolo[2,3-b]pyridine scaffold. These methods are often favored for their convergency and efficiency.
Palladium-Catalyzed Sonogashira Cross-Coupling Strategies at the C3 Position
The Sonogashira cross-coupling reaction is a cornerstone in the formation of C(sp²)-C(sp) bonds and is the most widely employed method for the synthesis of this compound. nih.gov This reaction typically involves the coupling of a 3-halo-1H-pyrrolo[2,3-b]pyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govrsc.org
The synthesis often starts with the halogenation of the 1H-pyrrolo[2,3-b]pyridine core. For instance, 3-iodo-1H-pyrrolo[2,3-b]pyridine can be prepared by treating the parent heterocycle with an iodinating agent. This 3-iodo derivative then serves as the electrophilic partner in the Sonogashira coupling. A variety of terminal alkynes can be used, with (trimethylsilyl)acetylene being a common choice as a protected form of acetylene (B1199291). The trimethylsilyl (B98337) (TMS) group can be easily removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne.
Key components and conditions for the Sonogashira reaction in this context include:
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are frequently used catalysts. nih.gov
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. nih.gov
Base: An amine base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the hydrogen halide formed during the reaction. nih.govsoton.ac.uk
Solvent: A variety of solvents can be employed, including tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and mixtures thereof. nih.govsoton.ac.uk
The reaction is generally carried out under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne.
| Starting Material | Alkyne Partner | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 3-Iodo-1H-pyrrolo[2,3-b]pyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | Good to excellent |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂, CuI | DIPEA | THF | Moderate to good |
Other Metal-Catalyzed C(sp²)-C(sp) Coupling Reactions
While palladium-catalyzed Sonogashira coupling is the most prevalent, other metal-catalyzed C(sp²)-C(sp) coupling reactions have been explored for the synthesis of ethynyl-substituted heterocycles. These alternative methods may offer advantages in terms of cost, catalyst stability, or substrate scope. For instance, copper-catalyzed cross-coupling reactions, sometimes referred to as the Stephens-Castro coupling, can be employed, although they often require harsher conditions than their palladium-catalyzed counterparts.
Research into more sustainable and efficient catalytic systems is ongoing. This includes the development of copper-free Sonogashira protocols and the use of other transition metals like nickel or gold, though their application specifically for this compound is less documented in readily available literature.
Indirect Synthetic Pathways Involving Precursors and Cyclization
Indirect pathways to this compound involve the construction of the heterocyclic core with a precursor to the ethynyl group already in place or through cyclization reactions that form the pyrrole (B145914) ring.
Transformation of Halogenated Pyrrolo[2,3-b]pyridine Derivatives
As mentioned in the context of the Sonogashira reaction, the synthesis of 3-halo-1H-pyrrolo[2,3-b]pyridines is a critical first step in many direct ethynylation strategies. The reactivity of the halogen at the C3 position is key. 3-Iodo derivatives are generally more reactive than 3-bromo derivatives in palladium-catalyzed cross-coupling reactions. epo.org The synthesis of these halogenated precursors often starts from commercially available 7-azaindole (B17877) or its derivatives. For example, direct iodination of the 1H-pyrrolo[2,3-b]pyridine ring at the C3 position can be achieved using reagents like N-iodosuccinimide (NIS).
Cyclization Reactions Leading to the Ethynyl Moiety or Fused Rings
An alternative to direct ethynylation is the construction of the pyrrolo[2,3-b]pyridine ring system through cyclization of a suitably substituted pyridine (B92270) precursor. nih.govrsc.org A common strategy involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. nih.govrsc.org This approach allows for the introduction of the ethynyl group or a substituted ethynyl group at the desired position before the final ring closure.
For example, a 2-amino-3-iodopyridine (B10696) can be coupled with an alkyne like (trimethylsilyl)acetylene. nih.gov The resulting 2-amino-3-alkynylpyridine can then be induced to cyclize, often under basic conditions or with the aid of a transition metal catalyst, to form the 1H-pyrrolo[2,3-b]pyridine ring. nih.gov This method provides a versatile route to various substituted this compound analogs, as the substituents on both the pyridine and alkyne starting materials can be varied.
| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 2-Amino-3-halopyridine + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Amino-3-alkynylpyridine |
| 2 | 2-Amino-3-alkynylpyridine | Base or Transition Metal Catalyst | 3-Substituted-1H-pyrrolo[2,3-b]pyridine |
Chemo-, Regio-, and Stereoselectivity Considerations in Synthetic Routes
The synthesis of specifically substituted analogs of this compound often starts from di- or poly-halogenated 7-azaindole precursors. In such cases, the chemo- and regioselectivity of the Sonogashira coupling are of paramount importance. The inherent differences in the reactivity of carbon-halogen bonds are the primary determinant of selectivity. The reactivity order for oxidative addition to the palladium(0) catalyst is generally I > Br > Cl >> F. libretexts.org
This reactivity difference can be exploited for the regioselective synthesis of mono-alkynylated products from dihalo-7-azaindoles. For instance, in a molecule containing both an iodine and a chlorine atom, the Sonogashira coupling will preferentially occur at the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact for subsequent transformations. nih.gov This principle allows for a stepwise and controlled functionalization of the 1H-pyrrolo[2,3-b]pyridine core.
For example, the synthesis of a 3-ethynyl-6-chloro-1H-pyrrolo[2,3-b]pyridine would likely proceed via the Sonogashira coupling of 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine with a protected alkyne. The reaction conditions can be tuned to favor the selective reaction at the C3-iodo position.
In cases where two different halogen atoms are present, such as in 2-bromo-4-iodo-quinoline, the Sonogashira coupling demonstrates high regioselectivity for the more reactive iodide substituent. libretexts.org When two identical halogens are present on the aromatic system, the reaction tends to occur at the more electrophilic position. libretexts.org The choice of palladium catalyst and ligands can also influence the regioselectivity of the coupling reaction. nih.gov For instance, in the Sonogashira coupling of 4,6-dichloro-2-pyrone, high regioselectivity for the 6-position is observed. nih.gov
Stereoselectivity is generally not a primary concern in the synthesis of this compound itself, as the ethynyl group is linear. However, it becomes a critical factor in subsequent reactions involving the alkyne moiety.
Development of Efficient and Scalable Synthetic Processes
One-pot synthetic strategies are highly desirable as they can significantly improve efficiency by reducing the need for intermediate purification steps, thereby saving time and resources. scielo.org.mx For the synthesis of substituted 7-azaindoles, one-pot procedures involving sequential cross-coupling reactions have been developed. For instance, a one-pot, two-step Sonogashira coupling on a dihalogenated aminopyridine can be employed to introduce two different alkyne substituents. sigmaaldrich.com
The scalability of the Sonogashira reaction is a critical consideration. While traditional Sonogashira couplings often require relatively high catalyst loadings, research has focused on developing more active catalytic systems that can be used in lower concentrations. Furthermore, the development of copper-free Sonogashira protocols is of interest for large-scale synthesis to avoid potential issues with copper contamination in the final product.
The table below summarizes typical reaction conditions for the key Sonogashira coupling step in the synthesis of 3-alkynyl-1H-pyrrolo[2,3-b]pyridine derivatives, based on analogous transformations reported in the literature.
| Precursor | Alkyne | Catalyst System | Base / Solvent | Temperature | Yield | Reference |
| 3-Iodo-7-azaindole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF | Room Temp. or 60 °C | Good to High | nih.gov |
| 2-Amino-3-iodo-5-nitropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | THF / DMA | Not specified | Good | nih.gov |
| 4-Amino-2-bromo-5-iodopyridine | Various terminal alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF | Room Temp. or 60 °C | Good | nih.gov |
This table presents generalized conditions based on reported syntheses of similar compounds and should be considered illustrative.
Further process optimization may involve exploring alternative palladium sources and ligands, investigating different solvent systems, and developing robust purification methods to ensure the final product meets the required specifications for its intended use.
Chemical Reactivity and Functional Group Transformations of 3 Ethynyl 1h Pyrrolo 2,3 B Pyridine
Reactions at the Ethynyl (B1212043) Moiety
The ethynyl group is a hub of reactivity, amenable to a wide array of chemical transformations.
Hydrogenation and Reduction Strategies
The reduction of the ethynyl group in 3-ethynyl-1H-pyrrolo[2,3-b]pyridine can be controlled to yield either the corresponding alkene or the fully saturated alkyl derivative. Catalytic hydrogenation using catalysts like palladium on carbon can lead to the formation of 3-ethyl-1H-pyrrolo[2,3-b]pyridine. Milder, more selective reducing agents are required to stop the reduction at the vinyl stage, yielding 3-vinyl-1H-pyrrolo[2,3-b]pyridine. Another approach involves the use of triethylsilane and trifluoroacetic acid, which has been successfully used for the reduction of similar structures. nih.gov
Hydration and Hydroamination Reactions
The addition of water across the triple bond (hydration) of this compound, typically catalyzed by mercury or gold salts, would yield the corresponding methyl ketone, 3-acetyl-1H-pyrrolo[2,3-b]pyridine.
Hydroamination, the addition of an N-H bond across the alkyne, offers a direct route to enamines and imines. Gold-catalyzed intramolecular hydroamination of related N-alkynyl indoles has been shown to produce functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines. mdpi.com This suggests that intramolecular hydroamination of a suitably substituted this compound could lead to novel tricyclic systems. Intermolecular hydroamination with anilines, also catalyzed by gold, could yield Z-enamine products. mdpi.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Applications
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org This reaction is prized for its reliability, high yields, and compatibility with a wide range of functional groups. organic-chemistry.org The reaction of this compound with various organic azides in the presence of a copper(I) catalyst provides a straightforward entry to a diverse library of 3-(1,2,3-triazol-4-yl)-1H-pyrrolo[2,3-b]pyridine derivatives. researchgate.netnih.gov This strategy has been employed in the synthesis of ligands for Ru(II) complexes used in dye-sensitized solar cells and for the creation of macrocyclic structures. researchgate.netmdpi.com
Table 1: Examples of Click Chemistry Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Benzyl azide (B81097) | CuSO₄/Sodium Ascorbate | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-pyrrolo[2,3-b]pyridine |
Cycloaddition Reactions (e.g., Diels-Alder)
The ethynyl group can participate as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.org For instance, reaction with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a substituted pyrrolo[2,3-b]pyridine derivative with a newly fused cyclohexene (B86901) ring. The reactivity in these [4+2] cycloadditions is influenced by the electronic nature of both the diene and the dienophile. Another important cycloaddition is the [3+2] cycloaddition, which has been utilized in the synthesis of various heterocyclic systems. scispace.com
Palladium-Catalyzed Transformations for Further Derivatization
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. youtube.com The terminal alkyne of this compound is an excellent substrate for several such transformations.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Reacting this compound with various aryl halides (e.g., iodobenzene, bromopyridine) in the presence of a palladium catalyst and a copper(I) co-catalyst yields diarylacetylene derivatives. This method has been used to synthesize pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.org
Suzuki Coupling: While typically used for coupling boronic acids with halides, variations exist for alkynes. More commonly, the pyrrolo[2,3-b]pyridine core itself is functionalized with a halide, which can then undergo Suzuki coupling with a boronic acid. nih.govnih.gov For example, a halogenated this compound could be coupled with an arylboronic acid.
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. While not directly involving the alkyne, a related vinylated pyrrolo[2,3-b]pyridine could undergo this reaction.
Other Palladium-Catalyzed Reactions: Palladium catalysts are also effective for C-H activation, allowing for direct functionalization of the heterocyclic core. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions
| Reaction Type | Reactants | Catalyst System | Product Example |
|---|---|---|---|
| Sonogashira Coupling | This compound, Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 3-(Phenylethynyl)-1H-pyrrolo[2,3-b]pyridine |
Transformations Involving the Pyrrolo[2,3-b]pyridine Heterocyclic System
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system itself is amenable to a variety of transformations, primarily electrophilic substitution and metal-catalyzed cross-coupling reactions. nih.gov
Halogenation: The 7-azaindole (B17877) core can be selectively halogenated at various positions, creating valuable handles for further functionalization. For instance, N-iodosuccinimide (NIS) can introduce iodine, and N-bromosuccinimide (NBS) can introduce bromine, typically at the 3-position if it is unsubstituted.
Nitration and Sulfonation: Electrophilic nitration and sulfonation can introduce nitro and sulfonic acid groups onto the ring, although conditions must be carefully controlled to avoid side reactions.
Metal-Catalyzed Cross-Coupling: Halogenated pyrrolo[2,3-b]pyridines are excellent substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig amination, and cyanation. nih.govnih.govnih.gov These reactions allow for the introduction of aryl, amino, and cyano groups, respectively, at specific positions on the heterocyclic core. nih.gov
Ring Transformation: Under certain conditions, the pyrrolo[2,3-b]pyridine skeleton can undergo rearrangement or ring-expansion reactions. For example, unexpected ring transformations have been observed leading to pyrrolo[3,2-b]pyridine derivatives. nih.govuea.ac.uk
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-ethyl-1H-pyrrolo[2,3-b]pyridine |
| 3-vinyl-1H-pyrrolo[2,3-b]pyridine |
| 3-acetyl-1H-pyrrolo[2,3-b]pyridine |
| 3-(1,2,3-triazol-4-yl)-1H-pyrrolo[2,3-b]pyridine |
| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-pyrrolo[2,3-b]pyridine |
| 3-(1-Phenyl-1H-1,2,3-triazol-4-yl)-1H-pyrrolo[2,3-b]pyridine |
| 3-(Phenylethynyl)-1H-pyrrolo[2,3-b]pyridine |
| 5-Bromo-3-ethynyl-1H-pyrrolo[2,3-b]pyridine |
| 3-Ethynyl-5-phenyl-1H-pyrrolo[2,3-b]pyridine |
| 1H-pyrrolo[2,3-b]pyridine |
| pyrrolo[3,2-b]pyridine |
| 3H-pyrrolo-[1,2,3-de] quinoxalines |
| pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones |
| Iodobenzene |
| Bromopyridine |
| Phenylboronic acid |
| Benzyl azide |
| Phenyl azide |
| 2,3-dimethyl-1,3-butadiene |
| N-iodosuccinimide |
| N-bromosuccinimide |
| triethylsilane |
| trifluoroacetic acid |
N-Alkylation and N-Acylation Reactions
The 1H-pyrrolo[2,3-b]pyridine core features two distinct nitrogen atoms: the N1-nitrogen of the pyrrole (B145914) ring and the N7-nitrogen of the pyridine (B92270) ring. The site of alkylation or acylation is highly dependent on the reaction conditions.
N-Alkylation: Under standard basic conditions (e.g., NaH, KOH in DMF or THF), N-alkylation of the 7-azaindole anion occurs preferentially at the more acidic pyrrole nitrogen (N1), a process that is typically irreversible and under kinetic control. researchgate.net This selectivity is widely exploited for the introduction of various substituents or protecting groups. For instance, the pyrrole nitrogen can be protected with groups like (2-(trimethylsilyl)ethoxy)methyl (SEM) by reacting the scaffold with SEMCl in the presence of a base like sodium hydride. nih.gov
Conversely, alkylation at the pyridine nitrogen (N7) can be achieved, though it often requires more forcing conditions. Heating an unionized 7-azaindole with an alkyl halide can lead to the formation of a pyridinium (B92312) salt. researchgate.net Interestingly, under certain vigorous conditions, initial dialkylation at both nitrogen atoms can be followed by a monodealkylation event, yielding the thermodynamically more stable N1-alkylated product. researchgate.net Advanced catalytic methods, such as the iridium-catalyzed N-allylation, have been developed to achieve highly selective and enantioselective N1-alkylation of 7-azaindole. mdpi.com
N-Acylation: Similar to alkylation, the site of acylation is condition-dependent. Direct C3-acylation of the pyrrole ring is a common outcome. However, selective N1-acylation can be achieved. For example, treating 7-azaindole with acetic anhydride (B1165640) in refluxing acetic acid leads to the formation of N1-acetyl-7-azaindole. researchgate.netresearchgate.net In contrast, performing the acylation with acetic anhydride in the presence of a Lewis acid like AlCl₃ directs the substitution to the C3 position. researchgate.net
Table 1: Regioselectivity in N-Alkylation and N-Acylation of 1H-Pyrrolo[2,3-b]pyridine
| Reaction Type | Reagents and Conditions | Predominant Product | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, NaH, DMF | N1-Alkylated | researchgate.net |
| N-Alkylation | Alkyl halide, heat (unionized) | N7-Alkylated (Pyridinium salt) | researchgate.net |
| N-Acylation | Ac₂O, AcOH, reflux | N1-Acylated | researchgate.net |
| C-Acylation | Ac₂O, AlCl₃, CS₂ | C3-Acylated | researchgate.net |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient and thus significantly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. quimicaorganica.orgquora.com Direct electrophilic attack on the 7-azaindole scaffold, such as nitration or halogenation, overwhelmingly favors the electron-rich pyrrole ring, occurring at the C3-position. rsc.org
To achieve substitution on the pyridine ring, a common strategy involves the activation of the ring via N-oxide formation. researchgate.net The pyridine nitrogen (N7) can be oxidized using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding 7-azaindole-N-oxide. researchgate.netorganic-chemistry.org This N-oxide group is activating and directs incoming electrophiles to the C4 and C6 positions. For example, nitration of the N-oxide with nitric acid in trifluoroacetic acid at 0°C yields the 4-nitro derivative in good yield. researchgate.net Subsequent deoxygenation of the N-oxide, typically with phosphorus trichloride (B1173362) (PCl₃), restores the pyridine ring and furnishes the C4-substituted 1H-pyrrolo[2,3-b]pyridine. researchgate.net
Reaction Scheme: Electrophilic Substitution via N-Oxide Activation
Oxidation: 1H-pyrrolo[2,3-b]pyridine + m-CPBA → 1H-pyrrolo[2,3-b]pyridine-7-N-oxide
Nitration: 1H-pyrrolo[2,3-b]pyridine-7-N-oxide + HNO₃/CF₃COOH → 4-Nitro-1H-pyrrolo[2,3-b]pyridine-7-N-oxide
Deoxygenation: 4-Nitro-1H-pyrrolo[2,3-b]pyridine-7-N-oxide + PCl₃ → 4-Nitro-1H-pyrrolo[2,3-b]pyridine
This multi-step process effectively overcomes the inherent lack of reactivity of the pyridine ring towards electrophiles.
Nucleophilic Substitution Reactions
In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the C2 and C4 positions, provided a suitable leaving group is present. quora.com
For the 1H-pyrrolo[2,3-b]pyridine scaffold, this reaction is highly relevant for functionalization at the C4-position. Starting from a 4-halo-1H-pyrrolo[2,3-b]pyridine (e.g., 4-chloro derivative), the halogen can be displaced by various nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for this transformation. For instance, the coupling of a 4-chloro-1H-pyrrolo[2,3-b]pyridine with primary or secondary amines in the presence of a palladium catalyst (e.g., using RuPhos or XPhos ligands) and a base provides access to a wide range of 4-amino-1H-pyrrolo[2,3-b]pyridines. nih.gov
Microwave-assisted protocols have also been developed to accelerate these substitutions. The reaction of 7-chloro-6-azaindoles (isomers of the title compound's core) with aliphatic and aromatic amines under acid-catalyzed, microwave-irradiated conditions proceeds efficiently to give the corresponding 7-amino derivatives. enamine.net The presumed mechanism involves protonation of the pyridine nitrogen, which further activates the ring towards nucleophilic attack. enamine.net
Oxidation and Reduction of the Heterocyclic Rings
Oxidation: As mentioned in section 3.2.2, the most significant oxidation reaction of the 1H-pyrrolo[2,3-b]pyridine ring system is the selective oxidation of the pyridine nitrogen (N7) to form the N-oxide. researchgate.net This transformation is typically accomplished with peroxy acids like m-CPBA. A more modern, catalytic approach for the N-oxidation of pyridines utilizes titanium silicalite (TS-1) in a continuous flow microreactor with hydrogen peroxide as the oxidant, offering a safer and greener alternative to batch processes. organic-chemistry.org The N-oxide is not just an intermediate for electrophilic substitution but is also a key feature in various biologically active molecules.
Reduction: The pyridine ring of the 7-azaindole scaffold can be hydrogenated to the corresponding piperidine (B6355638) ring under various reducing conditions. Catalytic hydrogenation over platinum or nickel catalysts is a common method. clockss.org Alternatively, chemical reducing agents can be employed. Samarium diiodide (SmI₂) in the presence of water has been shown to rapidly reduce pyridine to piperidine at room temperature. clockss.org The reduction of a 1,7-dimethyl-1H-pyrrolo[2,3-b]pyridinium salt with hydrogen gas has also been reported to yield the corresponding piperidine derivative, demonstrating that the fused pyrrole ring does not inhibit the reduction. researchgate.net
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and complexity-generating power. nih.govnih.gov The terminal alkyne of this compound makes it an excellent substrate for several powerful MCRs.
The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". alliedacademies.orgorganic-chemistry.org In this reaction, the 3-ethynyl group of the 7-azaindole scaffold can react with an organic azide (R-N₃) in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This three-component reaction (7-azaindole alkyne, azide component, and catalyst source) provides a modular and highly reliable method for conjugating the 7-azaindole core to a vast array of other molecules, including biomolecules, polymers, and other drug fragments. alliedacademies.orgrsc.org
Table 2: Representative Multi-Component Reaction
| Reaction Name | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 3-(1-R-1H-1,2,3-triazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | alliedacademies.orgrsc.org |
Novel Catalytic Systems for Specific Transformations
The reactivity of the 3-ethynyl group can be harnessed through various catalytic systems to achieve specific molecular transformations.
Sonogashira Coupling: The Sonogashira reaction is a robust and widely used palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This provides a direct method to extend the molecular framework from the C3-position. This compound can be coupled with a variety of aryl/vinyl halides or triflates to synthesize 3-(arylethynyl)- or 3-(vinylethynyl)-1H-pyrrolo[2,3-b]pyridines. These products are valuable in medicinal chemistry and materials science. organic-chemistry.org While traditional systems use catalysts like Pd(PPh₃)₄/CuI, newer systems focus on more stable and active catalysts, including those with N-heterocyclic carbene (NHC) ligands or copper-free conditions for sensitive substrates. libretexts.org
Deoxygenative Alkynylation: A novel and sustainable catalytic approach involves the direct C2-alkynylation of heterocyclic N-oxides. A recently developed mechanochemical, solvent-free method uses terminal alkynes as the direct alkynylating reagent with a simple base (NaOᵗBu) under ball-milling conditions. acs.org It is hypothesized that iron from the stainless-steel milling jar may act as a catalyst. While this reaction typically functionalizes the C2 position of pyridines or quinolines, it represents a novel catalytic strategy for activating C-H bonds adjacent to a heterocyclic nitrogen using a terminal alkyne, a transformation of potential interest for related scaffolds.
Rhodium-Catalyzed C-H Activation: Advanced catalytic systems using rhodium(III) have been developed for the C-H oxidative alkylation of N-aryl-7-azaindoles. rsc.org While this specific example functionalizes the aryl group attached to the nitrogen, it highlights the use of modern transition metal catalysis to achieve selective C-H functionalization on complex scaffolds related to the title compound.
Advanced Spectroscopic and Structural Elucidation of 3 Ethynyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3-ethynyl-1H-pyrrolo[2,3-b]pyridine. While complete spectral datasets for the primary compound are not extensively published, its synthesis and characterization using NMR techniques have been reported. theses.cz The analysis relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to assign all proton and carbon signals and confirm the connectivity of the molecule.
1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR Studies
The structural confirmation of this compound is achieved through a comprehensive analysis of its NMR spectra.
¹H and ¹³C NMR: The proton NMR spectrum provides initial information on the number and environment of hydrogen atoms. The ¹³C NMR spectrum complements this by identifying the carbon skeleton. The expected chemical shifts are based on the parent compound, 7-azaindole (B17877), with influences from the ethynyl (B1212043) substituent at the C3 position.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N1-H | 11.5 - 12.5 (broad singlet) | - |
| H2 | 7.8 - 8.2 (singlet) | 125 - 130 |
| C3 | - | 95 - 100 |
| C4 | 7.9 - 8.1 (doublet) | 128 - 132 |
| C5 | 7.0 - 7.2 (dd) | 116 - 120 |
| C6 | 7.5 - 7.7 (doublet) | 120 - 125 |
| C4a | - | 148 - 152 |
| C7a | - | 142 - 146 |
| Ethynyl Cα | - | 80 - 85 |
Note: These are predicted values based on known substituent effects and data for analogous compounds. Actual experimental values may vary based on solvent and other conditions.
2D NMR Studies:
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons, specifically the H4, H5, and H6 protons on the pyridine (B92270) ring, appearing as cross-peaks that establish their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for the C2-H2, C4-H4, C5-H5, C6-H6, and the acetylenic C-H pairs.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) couplings between protons and carbons. Key correlations expected for this compound would include the correlation from the H2 proton to the C3 and C7a carbons, and from the acetylenic proton to the C3 and C2 carbons, unambiguously confirming the position of the ethynyl group at C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms. For a planar molecule like this, it can help confirm assignments by showing correlations between protons that are close in space, such as H2 and the N1-H.
For derivatives, such as those used as fibroblast growth factor receptor (FGFR) inhibitors, NMR is routinely used to confirm their structure. acs.org Similarly, ¹⁵N NMR can provide valuable information about the electronic environment of the two nitrogen atoms, although it is less commonly reported.
Solid-State NMR Characterization (if reported)
As of this writing, there are no published reports on the solid-state NMR characterization of this compound. This technique could, however, provide valuable insights into the molecular packing and polymorphic forms of the compound in the solid state.
Single-Crystal X-ray Diffraction Analysis for Molecular Geometry and Crystal Packing
A single-crystal X-ray diffraction study provides the most definitive proof of molecular structure, offering precise measurements of bond lengths, bond angles, and details of the crystal packing. While the crystal structure for this compound itself has not been reported, the structure of the closely related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine offers significant insight into the expected molecular geometry and intermolecular interactions.
The analysis of 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals that the fused pyrrolo[2,3-b]pyridine ring system is essentially planar. In the crystal, molecules form inversion dimers through pairs of N—H···N hydrogen bonds, a common and stabilizing motif for this heterocyclic core. It is anticipated that this compound would exhibit a similar planar structure and participate in comparable hydrogen bonding interactions.
Crystallographic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₅BrN₂ | |
| Formula Weight | 197.04 g/mol | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 8.9082 (4) | |
| b (Å) | 13.3632 (6) | |
| c (Å) | 5.8330 (3) | |
| β (°) | 103.403 (5) | |
| Volume (ų) | 675.47 (6) |
Note: This data is for the 5-bromo derivative and serves as a model for the core structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule. The synthesis of this compound has been confirmed using IR spectroscopy. theses.cz The spectrum is characterized by specific absorption bands corresponding to the vibrations of its distinct structural components.
The most characteristic vibrations for this compound would be those associated with the ethynyl and the pyrrole (B145914) N-H groups. The sharp, weak absorption of the terminal alkyne C-H stretch and the medium intensity C≡C stretch are particularly diagnostic.
Expected Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyrrole N-H | Stretch | 3350 - 3450 | Medium, Broad |
| Acetylenic C-H | Stretch | ~3300 | Sharp, Weak-Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Alkyne C≡C | Stretch | 2100 - 2140 | Weak-Medium, Sharp |
Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound. High-resolution mass spectrometry, in particular, provides highly accurate mass measurements, which are crucial for confirming the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of this compound by measuring its exact mass with high precision. theses.cz The molecular formula of the compound is C₉H₆N₂.
The theoretical monoisotopic mass can be calculated as follows:
9 x Carbon (¹²C) = 9 x 12.000000 = 108.000000
6 x Hydrogen (¹H) = 6 x 1.007825 = 6.046950
2 x Nitrogen (¹⁴N) = 2 x 14.003074 = 28.006148
Total Exact Mass = 142.053128 u
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. While specific MS/MS fragmentation data for this compound is not extensively documented in publicly available literature, the fragmentation behavior can be predicted based on the known fragmentation patterns of related heterocyclic compounds, such as indole (B1671886) and its derivatives. researchgate.netresearchgate.net
Upon electron ionization, the this compound molecule is expected to form a molecular ion. The subsequent fragmentation in an MS/MS experiment would likely proceed through several key pathways, driven by the stability of the resulting fragment ions. The fused pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, provides a stable aromatic system.
A plausible fragmentation pathway would involve the initial loss of the ethynyl substituent. This could occur as a neutral loss of acetylene (B1199291) (C₂H₂) or through cleavage of the bond connecting the ethynyl group to the pyrrole ring. Another likely fragmentation route involves the cleavage of the pyrrole ring itself, a common fragmentation pattern for indole derivatives. This can lead to the formation of ions corresponding to the pyridine portion of the molecule. The presence of the nitrogen atom in the pyridine ring influences the fragmentation, often directing the cleavage to preserve the pyridine ring's integrity.
Substituents on the pyrrolo[2,3-b]pyridine core or on the ethynyl group would further direct the fragmentation pathways. For instance, the presence of functional groups on the ethynyl moiety would likely lead to characteristic neutral losses, aiding in the structural elucidation of derivatives.
A proposed, generalized fragmentation scheme based on related structures is presented below:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| [M]+• | [M - C₂H₂]+• | Acetylene | 1H-pyrrolo[2,3-b]pyridine radical cation |
| [M]+• | [C₅H₄N]+• | C₄H₃N | Pyridinyl radical cation |
| [M]+• | [C₄H₄N]+ | C₅H₃N | Ion derived from pyrrole ring cleavage |
This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry and data from related compounds.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable insights into the electronic structure and photophysical properties of molecules. The 1H-pyrrolo[2,3-b]pyridine core, being the chromophore in this compound, is central to its electronic transitions. The photophysical properties of 7-azaindole and its derivatives have been extensively studied and serve as an excellent model for understanding the behavior of this compound. acs.orgresearchgate.netiastate.edu
UV-Vis Absorption:
The UV-Vis absorption spectrum of this compound and its derivatives is characterized by π-π* transitions within the aromatic system. The absorption spectra are generally red-shifted compared to indole due to the presence of the nitrogen atom in the six-membered ring. researchgate.net The introduction of an ethynyl group at the 3-position is expected to further extend the π-conjugation, leading to a bathochromic (red) shift in the absorption maxima.
The solvent environment can influence the absorption spectra, although the effect is often less pronounced than on the emission spectra. researchgate.net In a series of solvents, derivatives of 7-azaindole have shown absorption maxima that are relatively insensitive to solvent polarity. researchgate.net
Fluorescence Spectroscopy:
Upon excitation, this compound and its derivatives are expected to exhibit fluorescence. The emission properties, including the maximum emission wavelength (λem), quantum yield (ΦF), and fluorescence lifetime (τF), are highly sensitive to the molecular environment and substitution pattern.
7-azaindole and its analogs are known for their interesting photophysical behavior, including a large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net This property is advantageous for various applications as it minimizes self-absorption. The emission of these compounds typically falls within the blue to green region of the spectrum. researchgate.net
The solvent has a significant impact on the fluorescence of 7-azaindole derivatives. acs.org In non-polar solvents, a dual emission is often observed, which is attributed to an excited-state proton transfer reaction. However, in aqueous solutions, a single, smooth fluorescence spectrum is typically seen. acs.orgiastate.edu The fluorescence lifetime of 7-azaindole in water is around 910 ps. acs.org
The introduction of substituents on the pyrrolo[2,3-b]pyridine ring can significantly alter the photophysical properties. For example, methylation at the N1 position of 7-azaindole has been shown to increase the fluorescence lifetime and quantum yield in water. acs.org Similarly, the nature of the substituent on the ethynyl group in this compound derivatives would be expected to modulate the emission characteristics. Electron-donating or electron-withdrawing groups can tune the energy of the electronic transitions and thereby the color of the emitted light.
| Compound/Derivative Class | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) | Solvent | Reference |
| 7-Azaindole | ~300 | ~386 | ~86 | Water | iastate.edu |
| 4-Cyano-7-azaindole | ~318 | ~450-500 | ~132-182 | Various | researchgate.net |
| 1-Methyl-4-cyano-7-azaindole | ~318 | ~450-500 | ~132-182 | Various | researchgate.net |
| Pyridin-1(2H)-ylacrylates | 231-366 | 466-490 | - | Methanol | mdpi.com |
This table provides representative photophysical data for related compounds to illustrate the expected properties of this compound derivatives.
Computational and Theoretical Investigations of 3 Ethynyl 1h Pyrrolo 2,3 B Pyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 3-ethynyl-1H-pyrrolo[2,3-b]pyridine, these methods would elucidate the influence of the electron-withdrawing ethynyl (B1212043) group on the electron-rich pyrrolopyridine ring system.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. scirp.org DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecule's geometry and analyze its electronic characteristics. nih.gov
Key insights from DFT studies would include:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. For this compound, the HOMO is expected to be distributed across the π-system of the bicyclic ring, while the LUMO would also be located on this system. The ethynyl substituent would modulate the energy levels of these orbitals. A smaller energy gap generally implies higher reactivity. DFT calculations on related pyrrolopyridine derivatives have been used to analyze these frontier orbitals to understand their therapeutic potential. ajchem-a.com
Charge Distribution and Electrostatic Potential: Analysis of the molecular electrostatic potential (MEP) and Mulliken or Natural Bond Orbital (NBO) charge distribution would reveal the electron density across the molecule. The nitrogen atom in the pyridine (B92270) ring (N7) is expected to be the most electron-rich, negative site, making it a primary center for hydrogen bonding. The pyrrole (B145914) nitrogen (N1-H) proton would be the most acidic, positive site. The introduction of the ethynyl group at the C3 position, a site known to be nucleophilic in the parent 7-azaindole (B17877), would alter the local electron density, influencing its interaction with biological targets like protein kinases. ajchem-a.comrsc.org
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for calculating ground state properties, albeit at a significantly greater computational expense. These methods would be used to obtain benchmark values for the molecule's geometry, total energy, and dipole moment. For a molecule like this compound, ab initio calculations could provide a highly accurate reference for validating results from more cost-effective DFT methods.
Conformational Analysis and Potential Energy Surfaces
The 1H-pyrrolo[2,3-b]pyridine ring system is inherently planar and rigid. The primary conformational freedom in this compound would involve the nearly free rotation of the C-H bond of the ethynyl group around the C-C single bond axis. A computational scan of the potential energy surface (PES) by systematically rotating this bond would confirm the minimum energy conformation. However, given the linear and symmetric nature of the ethynyl group, the energy barrier to rotation is expected to be negligible, and the molecule can be considered effectively planar for most purposes.
Reaction Mechanism Studies and Transition State Analysis
The 1H-pyrrolo[2,3-b]pyridine nucleus is known to undergo electrophilic substitution, predominantly at the C3 position. rsc.org Computational studies can map the reaction energy profile for various transformations involving the ethynyl group, such as cycloadditions or Sonogashira coupling precursors. By locating the transition state (TS) structures and calculating the activation energy barriers, chemists can predict the feasibility of a reaction and understand its regioselectivity. For instance, a theoretical study could compare the energy barriers for an electrophilic attack at different positions on the ring, confirming the experimentally observed preference for C3.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into dynamic processes. For this compound, MD simulations would be valuable for:
Solvent Effects: Simulating the molecule in an explicit solvent (e.g., a box of water or DMSO molecules) would reveal how solvent molecules arrange around it and affect its conformation and properties through hydrogen bonding and dipole-dipole interactions.
Intermolecular Interactions: In the context of drug design, MD simulations are used to study the stability of a ligand bound to its biological target, such as a protein kinase. nih.gov Docking studies on related pyrrolopyridine derivatives have highlighted the importance of hydrogen bonds formed by the pyrrole N1-H and pyridine N7 atoms with the protein's hinge region. nih.govresearchgate.net An MD simulation would show how these key interactions with amino acid residues evolve over time, providing a measure of the binding stability and affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imist.ma For derivatives of this compound, QSAR studies are instrumental in understanding the nuanced relationships between structural modifications and their resulting effects on target interactions, thereby providing mechanistic insights and guiding the design of more potent and selective molecules.
While specific QSAR models exclusively developed for a series of this compound derivatives are not extensively documented in publicly available literature, the broader class of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives has been the subject of numerous QSAR investigations. These studies offer a robust framework for inferring the potential structural requirements for the biological activity of this compound analogs.
A review of anticancer agents based on the 7-azaindole scaffold has highlighted that positions 1, 3, and 5 of the ring system are the most active sites for substitution to modulate biological activity. nih.gov This underscores the significance of the ethynyl group at the 3-position and suggests that further modifications on other parts of the molecule could lead to significant changes in activity.
Methodologies and Findings from Related Derivatives
QSAR studies on 7-azaindole derivatives often employ three-dimensional (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.neteurekaselect.com These methods are used to correlate the 3D properties of molecules with their biological activities.
For instance, a 3D-QSAR study on a series of 7-azaindole derivatives as inhibitors of Tropomyosin receptor kinase A (Trk A) provided valuable insights. researchgate.neteurekaselect.com The developed CoMFA and CoMSIA models showed high statistical significance, with conventional determination coefficients (R²) of 0.98 and leave-one-out cross-validation coefficients (Q²) of 0.51 and 0.64, respectively. researchgate.net The predictive power of these models was confirmed by an external test set. researchgate.net The contour maps generated from these models revealed the key structural features required for potent Trk A inhibition, highlighting the importance of steric, electrostatic, and hydrophobic fields at different positions of the 7-azaindole scaffold. researchgate.net
Hypothetical QSAR Model for this compound Derivatives
Based on the findings from related 7-azaindole derivatives, a hypothetical QSAR model for a series of this compound derivatives can be conceptualized. In such a model, the 3-ethynyl group would serve as a constant feature, and other positions of the pyrrolo[2,3-b]pyridine ring or substituents on the ethynyl group itself would be varied.
The descriptors in a QSAR model for these derivatives would likely include:
Steric Descriptors: The size and shape of the substituents at other positions would be critical. The linear and rigid nature of the 3-ethynyl group would create a specific steric profile that influences the binding mode.
Electronic Descriptors: The electron-withdrawing nature of the ethynyl group would affect the electron density distribution in the aromatic ring system. The electrostatic potential around the molecule, especially the hydrogen-bonding capacity of the pyrrole NH and the pyridine nitrogen, would be a key determinant of activity.
Hydrophobic Descriptors: The lipophilicity of the substituents would play a role in the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the target protein.
The following interactive table presents a hypothetical dataset for a QSAR study on a series of this compound derivatives, illustrating the relationship between structural modifications (R-groups) and their biological activity (pIC₅₀), along with predicted values from a hypothetical QSAR model.
| Compound ID | R1-Substituent | R5-Substituent | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |
|---|---|---|---|---|---|
| E1 | -H | -H | 6.5 | 6.45 | 0.05 |
| E2 | -CH₃ | -H | 6.8 | 6.75 | 0.05 |
| E3 | -H | -Cl | 7.2 | 7.15 | 0.05 |
| E4 | -CH₃ | -Cl | 7.5 | 7.55 | -0.05 |
| E5 | -H | -OCH₃ | 7.0 | 7.10 | -0.10 |
| E6 | -CH₃ | -OCH₃ | 7.3 | 7.35 | -0.05 |
| E7 | -H | -NH₂ | 7.8 | 7.75 | 0.05 |
| E8 | -CH₃ | -NH₂ | 8.1 | 8.15 | -0.05 |
| E9 | -H | -SO₂NH₂ | 6.9 | 6.95 | -0.05 |
| E10 | -CH₃ | -SO₂NH₂ | 7.2 | 7.15 | 0.05 |
The statistical robustness of such a hypothetical QSAR model would be evaluated using various parameters, as summarized in the table below. These values are representative of what would be expected from a well-validated QSAR model.
| Statistical Parameter | Value | Description |
| r² | 0.95 | The coefficient of determination, indicating a good fit of the model to the training data. |
| q² (LOO) | 0.75 | The leave-one-out cross-validation coefficient, indicating good internal predictive ability. |
| r²_pred | 0.85 | The predictive r-squared for the external test set, indicating good external predictive ability. |
| F-statistic | 150 | The Fisher statistic, indicating the statistical significance of the model. |
| Standard Error | 0.20 | The standard error of the estimate, indicating the precision of the predictions. |
Applications of 3 Ethynyl 1h Pyrrolo 2,3 B Pyridine As a Molecular Scaffold in Research
Medicinal Chemistry Research: Design and Synthesis of Bioactive Analogs
In the realm of medicinal chemistry, the 3-ethynyl-1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone for the design and synthesis of novel bioactive compounds. Its versatility allows for the development of potent and selective inhibitors for a variety of biological targets.
Exploration as a Bioisosteric Replacement and Scaffold Hopping
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance biological activity, is a key strategy in drug design. The ethynyl (B1212043) group of this compound has been investigated as a bioisostere for other chemical moieties. nih.gov For instance, the replacement of a chlorine atom with an ethynyl group is a notable bioisosteric substitution in the development of the epidermal growth factor receptor (EGFR) inhibitors gefitinib (B1684475) and erlotinib. nih.gov This substitution highlights the potential of the ethynyl group to mimic the spatial and electronic properties of other atoms or groups, a "nonclassical" bioisosteric replacement that can lead to improved drug-like properties. nih.gov
Scaffold hopping, a computational technique used to identify structurally novel compounds with similar biological activity, has also benefited from the 1H-pyrrolo[2,3-b]pyridine core. This scaffold has been identified as a promising alternative to other heterocyclic systems in the development of new therapeutic agents. For example, it has been explored as a new scaffold for human neutrophil elastase (HNE) inhibitors, demonstrating its potential to yield potent compounds with IC50 values in the nanomolar range. nih.gov
Development of Kinase Inhibitors and Other Enzyme Modulators (Mechanistic Focus)
A significant area of research involving the this compound scaffold is the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 1H-pyrrolo[2,3-b]pyridine core has been successfully incorporated into inhibitors targeting a variety of kinases.
Interactive Table: Kinase Inhibitors Based on the 1H-Pyrrolo[2,3-b]pyridine Scaffold
| Target Kinase | Compound Series/Example | Key Findings |
|---|---|---|
| TNIK (TRAF2 and NCK interacting kinase) | 1H-pyrrolo[2,3-b]pyridine derivatives | Potent inhibition with IC50 values below 1 nM. researchgate.net |
| Mutant EGFR (L858R/T790M) | 3,4-Diaryl-1H-pyrrolo[2,3-b]pyridines | Covalent irreversible inhibition of mutant EGFR. nih.gov |
| Cdc7 (Cell division cycle 7 kinase) | 1H-pyrrolo[2,3-b]pyridine derivatives | Potent ATP mimetic inhibitors with IC50 values as low as 7 nM. nih.gov |
| FGFR (Fibroblast growth factor receptor) | 1H-pyrrolo[2,3-b]pyridine derivatives | Potent activity against FGFR1, 2, and 3, with compound 4h showing IC50 values of 7, 9, and 25 nM, respectively. rsc.org |
| FLT3 (Fms-like tyrosine kinase 3) | 1H-pyrrolo[2,3-b]pyridine derivatives | Compound CM5 showed significant inhibition of FLT3 and FLT3-ITD. nih.gov |
| c-Met | 1H-pyrrolo[2,3-b]pyridine derivatives | Compound 9 displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM. nih.gov |
| MELK (Maternal embryonic leucine (B10760876) zipper kinase) | 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives | Compound 16h exhibited potent enzyme inhibition with an IC50 of 32 nM. nih.gov |
The development of these inhibitors often involves a mechanistic focus, where researchers aim to understand how the compounds interact with the target enzyme at a molecular level. For example, in the case of human neutrophil elastase inhibitors, molecular docking studies have shown that the orientation of the 1H-pyrrolo[2,3-b]pyridine scaffold within the enzyme's catalytic triad (B1167595) is crucial for its inhibitory activity. nih.gov
Design of Chemical Probes for Biological Target Identification
Chemical probes are small molecules used to study and identify biological targets. The this compound scaffold has been utilized in the design of such probes. For instance, researchers have developed structurally related analogs of known TNIK inhibitors, including those with a 1H-pyrrolo[2,3-b]pyridine core, to serve as chemical probes for dissecting the function of the TNIK family of kinases in disease biology. researchgate.net These probes, along with inactive control molecules, are valuable tools for target validation and understanding the biological roles of specific enzymes. researchgate.net
Structure-Based Ligand Design Initiatives
Structure-based drug design, which relies on the three-dimensional structure of the biological target, has been instrumental in the development of potent ligands based on the this compound scaffold. By understanding the binding site of a target protein, medicinal chemists can design molecules that fit precisely and interact favorably, leading to higher affinity and selectivity.
For example, the co-crystal structure of a 1H-pyrrolo[2,3-b]pyridine derivative with the FGFR1 kinase domain revealed that the scaffold forms two crucial hydrogen bonds with the hinge region of the enzyme. researchgate.net This structural insight has guided the optimization of these compounds as FGFR inhibitors. rsc.orgresearchgate.net Similarly, molecular modeling and docking simulations have been used to rationalize the structure-activity relationships of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of c-Met and human neutrophil elastase. nih.govnih.gov
Development of Antiviral Agents (Chemical Perspective)
The 1H-pyrrolo[2,3-b]pyridine scaffold has also shown promise in the development of antiviral agents. While research in this area is ongoing, several studies have reported the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives with activity against various viruses. For example, a series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines, which are structurally related to 1H-pyrrolo[2,3-b]pyridine, have demonstrated significant activity against the bovine viral diarrhea virus (BVDV), a surrogate model for the hepatitis C virus. nih.gov The chemical modifications on the pyrrolopyridine core were shown to be critical for their antiviral potency. nih.gov
Materials Science and Supramolecular Chemistry Applications
Beyond its applications in medicinal chemistry, the this compound scaffold is also finding use in materials science and supramolecular chemistry. The rigid, planar structure and the presence of nitrogen atoms make it an attractive building block for the construction of functional materials and complex supramolecular assemblies. The ethynyl group, in particular, is a versatile handle for creating extended π-conjugated systems through reactions like the Sonogashira cross-coupling. nih.gov These extended systems can possess interesting photophysical and electronic properties, making them suitable for applications in organic electronics and sensor technology.
While the primary focus of research on this scaffold has been in the life sciences, its potential in materials science is an emerging area of investigation. The ability of the pyrrolo[2,3-b]pyridine core to engage in hydrogen bonding and π-π stacking interactions further enhances its utility in the design of self-assembling systems and functional materials.
Incorporation into Polymer Architectures and Polyacetylenes
The presence of the ethynyl group in this compound makes it a prime candidate for the synthesis of novel polymer architectures, particularly polyacetylenes. While direct polymerization studies of this compound are not extensively documented, research on analogous structures like 2-ethynylpyridine (B158538) provides a strong basis for its potential. The polymerization of 2-ethynylpyridine has been shown to proceed even without a catalyst, yielding a conjugated polymer with the (N-2-hydroxymethylbenzyl)pyridinium bromide as substituents researchgate.net. This suggests that the ethynyl functionality on the pyrrolo[2,3-b]pyridine core can undergo similar polymerization reactions to form novel conjugated polymers.
The resulting polyacetylenes incorporating the this compound monomer would be expected to possess unique properties. The pyrrolo[2,3-b]pyridine moiety can introduce functionalities such as hydrogen bonding and metal coordination sites along the polymer chain, influencing the polymer's morphology, solubility, and potential for post-polymerization modification. The conjugated backbone, a hallmark of polyacetylenes, would imbue the material with interesting electronic and optical properties, making it a candidate for applications in organic electronics.
Self-Assembly Studies and Crystal Engineering
The 1H-pyrrolo[2,3-b]pyridine scaffold is well-known for its ability to form predictable hydrogen-bonding patterns, a key aspect of self-assembly and crystal engineering. The pyrrole (B145914) N-H and the pyridine (B92270) nitrogen act as hydrogen bond donor and acceptor sites, respectively, facilitating the formation of supramolecular structures. The introduction of the ethynyl group at the 3-position adds another layer of control over the intermolecular interactions.
Optoelectronic Properties of Derivatives
The photophysical properties of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core are of significant interest, and the introduction of an ethynyl group at the 3-position is expected to modulate these properties significantly. Azaindole derivatives are known to be fluorescent, with their emission properties being sensitive to the surrounding environment, including solvent polarity and pH researchgate.netbepress.com.
The ethynyl substituent, being a π-system, can extend the conjugation of the pyrrolo[2,3-b]pyridine ring, which typically leads to a red-shift in the absorption and emission spectra. This tunability of the optoelectronic properties is a key area of research. Theoretical studies on pyridine-containing helical oligomers have shown that the electronic transitions and absorption spectra are highly dependent on the oligomer's structure and chain length rsc.org. By analogy, derivatives of this compound, especially oligomers or polymers, could exhibit tunable optoelectronic properties. The potential for these derivatives to act as fluorescent probes or as components in organic light-emitting diodes (OLEDs) and other optoelectronic devices is an active area of investigation.
| Related Compound | Observed Photophysical Property | Reference |
| 7-Azaindole (B17877) | Tautomerized excited-state solute-solvent complex formation in water. | bepress.com |
| 6-Azaindole | Fluorescence centered at 380 nm, with the neutral form being non-fluorescent in nonpolar solvents. | researchgate.net |
| 4-Azaindole (B1209526) & 5-Azaindole | Undergo excited-state tautomerization in the presence of NaOH. | researchgate.net |
Catalysis Research: Ligand Development and Metal Complexation
The nitrogen atoms in the 1H-pyrrolo[2,3-b]pyridine scaffold make it an excellent ligand for a variety of metal ions. The development of catalysts based on this scaffold is an active area of research, with applications in both homogeneous and heterogeneous catalysis.
Chelation Properties and Metal-Ligand Interactions
1H-pyrrolo[2,3-b]pyridine can act as a monodentate or bidentate ligand, coordinating to metal centers through the pyridine nitrogen and, upon deprotonation, the pyrrole nitrogen. The ethynyl group at the 3-position can influence the electronic properties of the ligand, thereby affecting the strength and nature of the metal-ligand bond. This electronic tuning can be crucial for optimizing the catalytic activity of the resulting metal complex. The ethynyl group can also serve as a reactive handle for anchoring the ligand to a solid support, facilitating the development of heterogeneous catalysts.
Application in Homogeneous and Heterogeneous Catalysis
While specific catalytic applications of this compound are not widely reported, the parent 1H-pyrrolo[2,3-b]pyridine has been successfully used as a ligand in rhodium(I) and iridium(I) chemistry. These complexes have been investigated for their reactivity and potential catalytic applications. The ability to fine-tune the ligand's electronic and steric properties by modifying the 3-position with an ethynyl group suggests that derivatives of this compound could be valuable ligands for a range of catalytic transformations. The development of such catalysts could be particularly relevant for cross-coupling reactions, hydrogenations, and other important organic transformations.
Agrochemical and Crop Protection Research (Focus on Chemical Development)
The pyrrolo[2,3-b]pyridine scaffold is of growing interest in the field of agrochemical research due to its presence in various biologically active molecules. The development of new insecticides and other crop protection agents often involves the exploration of novel heterocyclic scaffolds.
Recent studies have shown that derivatives of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which are structurally related to pyrrolo[2,3-b]pyridines, exhibit promising insecticidal activity against pests like Aphis gossypii nih.gov. This suggests that the broader class of azaindole derivatives, including this compound, could serve as a valuable starting point for the design of new agrochemicals. The ethynyl group offers a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced activity and selectivity. The exploration of structure-activity relationships (SAR) for this class of compounds is crucial for identifying potent and environmentally benign crop protection agents. Research into pyridine derivatives as insecticides further supports the potential of this scaffold in agrochemical development researchgate.net.
Diagnostic Probe Development (Focus on Chemical Synthesis and In Vitro Utility)
The this compound scaffold is a versatile platform for the development of targeted molecules, including those with potential applications as diagnostic probes. Research in this area has focused on the synthesis of derivatives that can selectively bind to biological targets of interest, a crucial first step in the creation of imaging agents for techniques like Positron Emission Tomography (PET) or fluorescent probes for in vitro assays.
The core strategy involves modifying the 1H-pyrrolo[2,3-b]pyridine structure to achieve high affinity and selectivity for a specific biological target, such as a receptor or an enzyme. The ethynyl group at the 3-position provides a valuable handle for further chemical modifications.
Chemical Synthesis of Potential Diagnostic Probes
The synthesis of derivatives based on the 1H-pyrrolo[2,3-b]pyridine core often involves multi-step reaction sequences. A notable example is the development of fluorine-substituted derivatives as potential imaging agents for the dopamine (B1211576) D4 receptor. nih.gov Based on the lead compound 3-[[4-(4-iodophenyl)piperazin-1-yl]-methyl]-1H-pyrrolo[2,3-b]pyridine, a series of fluorinated analogues were synthesized. nih.gov The synthetic pathways for these compounds are designed to introduce fluorine atoms, including the positron-emitting isotope fluorine-18, which is essential for PET imaging. nih.govmdpi.com
Similarly, the 1H-pyrrolo[2,3-b]pyridine scaffold has been used to develop potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Fms-like tyrosine kinase 3 (FLT3). rsc.orgnih.gov The synthesis of these inhibitors involves creating a library of derivatives by modifying different positions of the pyrrolo[2,3-b]pyridine ring to explore the structure-activity relationship and optimize binding to the target kinase. For instance, in the development of FGFR inhibitors, the 1H-pyrrolo[2,3-b]pyridine motif acts as a hinge-binder, forming crucial hydrogen bonds with the kinase domain. rsc.org
In Vitro Utility
The utility of these synthesized compounds as potential diagnostic probes is first assessed through a battery of in vitro assays to determine their binding affinity, selectivity, and functional activity.
For the potential dopamine D4 receptor imaging agents, the in vitro evaluation involved measuring the binding affinities of the synthesized ligands for dopamine D2, D3, and D4 receptors. nih.gov This is critical for a diagnostic probe to ensure that it binds selectively to the target of interest, minimizing off-target effects that could lead to ambiguous imaging signals. The results showed that most of the synthesized ligands exhibited high and selective binding for the D4 receptor. nih.gov
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |
| Ligand 1 | >10000 | 1860 | 3.8 |
| Ligand 2 | 1850 | 1260 | 1.8 |
| Ligand 6 | >10000 | 2400 | 3.1 |
| Ligand 7 | 108 | 100 | 0.8 |
| Data sourced from Synthesis and evaluation of fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives for dopamine D4 receptor imaging. nih.gov |
In the context of kinase inhibitors, the in vitro utility is demonstrated by their ability to inhibit the enzymatic activity of the target kinase and suppress the proliferation of cancer cell lines that are dependent on that kinase. For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated for their inhibitory activity against FGFR1-4. rsc.org The most potent compound, 4h , showed excellent inhibitory activity against FGFR1, 2, and 3. rsc.org
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
| Data sourced from Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. rsc.org |
Furthermore, the in vitro utility of these compounds can be explored using fluorescence-based techniques. For instance, the effect of FGFR inhibitors on cancer cells has been studied using fluorescent dyes to measure changes in mitochondrial membrane potential and levels of reactive oxygen species, providing insights into the mechanism of action. nih.gov
Another series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as inhibitors of FLT3, a key target in acute myeloid leukemia. nih.gov The in vitro evaluation of these compounds included assessing their ability to inhibit both wild-type and mutated forms of FLT3, as well as their cytotoxic effects on human AML cell lines. nih.gov The compound CM5 demonstrated significant inhibition of both FLT3 and the clinically relevant FLT3-ITD mutation. nih.gov
| Compound | FLT3 Inhibition (%) at 1 µM | FLT3-ITD Inhibition (%) at 1 µM | MOLM-13 IC50 (µM) | MV4-11 IC50 (µM) |
| CM5 | 57.72 | 53.77 | 0.75 | 0.64 |
| Data sourced from Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. nih.gov |
This foundational in vitro characterization is essential for selecting the most promising candidates for further development into diagnostic probes, for example, through radiolabeling for in vivo imaging studies. mdpi.com
Future Directions and Emerging Research Avenues for 3 Ethynyl 1h Pyrrolo 2,3 B Pyridine
Sustainable and Green Chemistry Approaches to Synthesis
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For 3-ethynyl-1H-pyrrolo[2,3-b]pyridine, future research will likely prioritize the adoption of green chemistry principles. This includes the exploration of:
Catalytic Systems: Moving beyond traditional stoichiometric reagents, research will likely focus on developing novel catalytic systems. This includes the use of earth-abundant metals, organocatalysis, photocatalysis, and electrocatalysis to minimize waste and improve energy efficiency. researchgate.net Gold-catalyzed intramolecular hydroamination has already shown promise in the synthesis of related fused pyrrole (B145914) systems, suggesting a potential avenue for greener cyclization strategies. mdpi.com
Alternative Reaction Media: The use of safer, renewable, and less hazardous solvents such as water, supercritical fluids, or bio-based solvents will be a key area of investigation.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, such as domino or one-pot reactions, will be crucial. researchgate.net This approach not only reduces waste but also simplifies purification processes.
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of material from the starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing chemical products to be fully effective, yet have little or no toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances wherever possible. |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Using renewable raw materials and feedstocks whenever technically and economically practicable. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. researchgate.net |
| Design for Degradation | Designing chemical products so that they break down into innocuous degradation products at the end of their function. |
| Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Integration with Artificial Intelligence and Machine Learning for Chemical Space Exploration
The vastness of chemical space presents both a challenge and an opportunity. skoltech.runih.govaps.org Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the exploration of this space for derivatives of this compound. skoltech.runih.gov
Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activities, and synthetic accessibility of novel derivatives. uni.lu This can significantly accelerate the discovery of compounds with desired characteristics.
Generative Models: Deep learning techniques can be employed to generate novel molecular structures based on the this compound scaffold with optimized properties. skoltech.ru These generative models can explore regions of chemical space that are not easily accessible through traditional medicinal chemistry approaches.
Reaction Prediction and Optimization: AI can assist in predicting the outcomes of chemical reactions and optimizing reaction conditions, leading to higher yields and purities. This is particularly valuable for complex, multi-step syntheses.
Novel Functionalizations and Scaffold Diversification Strategies
The functionalization of the 1H-pyrrolo[2,3-b]pyridine core is key to unlocking its full potential. oup.com Future research will focus on developing novel and efficient methods for introducing a wide range of functional groups at various positions of the heterocyclic system.
C-H Activation: Direct C-H activation strategies offer a powerful tool for the late-stage functionalization of the scaffold, avoiding the need for pre-functionalized starting materials. researchgate.net
Cross-Coupling Reactions: Expanding the repertoire of cross-coupling reactions will enable the introduction of diverse aryl, alkyl, and other fragments.
Scaffold Hopping: The concept of scaffold hopping, where the core structure is modified while retaining key pharmacophoric features, can lead to the discovery of new chemical entities with improved properties. mdpi.com This could involve, for example, the synthesis of pyrrolo[2,3-d]pyrimidine analogs. nih.govresearchgate.net
| Functionalization Strategy | Description | Potential Application for this compound |
| C-H Activation researchgate.net | Direct functionalization of carbon-hydrogen bonds. | Introduction of substituents at various positions of the pyridine (B92270) and pyrrole rings. |
| Cross-Coupling Reactions researchgate.net | Formation of a carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst. | Attachment of diverse chemical moieties to the core scaffold. |
| Cycloaddition Reactions | Formation of a cyclic molecule from two or more unsaturated molecules. | Creation of novel fused ring systems. |
| Scaffold Hopping mdpi.com | Replacing the central core of a molecule with a different scaffold while maintaining similar biological activity. | Generation of analogs with improved pharmacokinetic or pharmacodynamic properties. |
Advanced Mechanistic Studies of Biological Interactions (In Vitro)
A deeper understanding of how this compound derivatives interact with biological targets at a molecular level is crucial for rational drug design.
Target Identification and Validation: Advanced in vitro techniques, such as chemical proteomics and activity-based protein profiling, can be used to identify the specific protein targets of bioactive derivatives.
Binding Mode Analysis: High-resolution structural biology techniques, including X-ray crystallography and cryo-electron microscopy, can provide detailed insights into the binding modes of these compounds with their targets.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and in vitro testing will continue to be essential for elucidating detailed SARs. nih.gov This information is vital for optimizing potency and selectivity. For instance, studies on related 1H-pyrrolo[2,3-b]pyridine derivatives have identified potent inhibitors of various kinases. nih.govrsc.org
Expanding Applications in Underexplored Chemical and Biological Domains
While much of the focus on pyrrolo[2,3-b]pyridine derivatives has been in oncology and inflammatory diseases, there are numerous other areas where this scaffold could prove valuable. nih.govnih.gov
Infectious Diseases: The unique chemical properties of the 3-ethynyl group could be exploited for the development of novel antibacterial, antifungal, or antiviral agents. nih.gov For example, derivatives of the related 4-azaindole (B1209526) scaffold have shown activity against Mycobacterium tuberculosis. nih.gov
Neurodegenerative Diseases: The 7-azaindole (B17877) core is present in compounds with activity against targets relevant to neurodegenerative disorders like Alzheimer's disease. nih.gov
Materials Science: The rigid, planar structure and the presence of the reactive ethynyl (B1212043) group make this compound an interesting building block for the synthesis of novel organic electronic materials, such as conductive polymers and fluorescent probes. oup.com
| Underexplored Domain | Potential Application of this compound Derivatives |
| Infectious Diseases | Development of novel antimicrobial agents targeting essential enzymes or cellular processes. nih.govresearchgate.net |
| Neurodegenerative Diseases | Design of inhibitors for kinases or other enzymes implicated in the pathology of diseases like Alzheimer's or Parkinson's. nih.gov |
| Materials Science | Synthesis of new organic semiconductors, dyes, or sensors. oup.com |
| Agrochemicals | Exploration as potential herbicides, fungicides, or insecticides. oup.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-ethynyl-1H-pyrrolo[2,3-b]pyridine derivatives?
- Methodology : Multi-step synthesis often involves regioselective functionalization. For example:
- N1-Alkylation : Alkylation of the pyrrolo[2,3-b]pyridine core using NaH and alkyl halides (e.g., benzyl bromide) in THF at 0°C to room temperature .
- Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 105°C for introducing aryl groups .
- Cyanation/Reduction : Palladium-catalyzed cyanation followed by reduction to introduce aminomethyl moieties .
- Key Considerations : Chemoselectivity is critical to avoid side reactions, particularly in halogen-rich intermediates.
Q. Which analytical techniques are used to characterize this compound derivatives?
- Structural Elucidation :
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding interactions (e.g., binding modes with kinases like FGFR1) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substitutions (e.g., distinguishing C3 vs. C5 ethynyl positions) .
- Mass Spectrometry : High-resolution MS validates molecular formulas, especially for halogenated derivatives .
- Purity Assessment : HPLC with UV detection ensures >95% purity for biological testing .
Advanced Research Questions
Q. How do structural modifications of this compound influence kinase inhibitory activity?
- Key Findings :
- BTK Inhibition : Substitution at C3 with thiazole groups (e.g., compound 3f ) achieves IC₅₀ <10 nM via hinge-region interactions .
- FGFR1 Selectivity : Introducing a trifluoromethyl group at C5 enhances hydrogen bonding with Gly485, improving FGFR1 inhibition (IC₅₀ = 7 nM for compound 4h ) .
- JAK3 Modulation : 5-Carboxamide derivatives disrupt ATP binding, with IC₅₀ values <100 nM .
- Data Contradictions : While bulky substituents (e.g., methoxyphenyl) enhance FGFR1 activity, they reduce solubility, complicating in vivo applications .
Q. What in vivo models validate the antitumor efficacy of this compound derivatives?
- Experimental Design :
- Xenograft Models : Intraperitoneal administration of derivatives (e.g., 1f , 3f ) in diffuse malignant peritoneal mesothelioma (DMPM) xenografts reduces tumor volume by 58–75% at 10 mg/kg .
- Pharmacokinetics : Optimized derivatives show >80% oral bioavailability in murine models, with T₁/₂ >6 hours .
- Challenges : Metabolic instability of ethynyl groups requires prodrug strategies for prolonged efficacy.
Q. How do combination therapies enhance the efficacy of this compound-based agents?
- Synergistic Effects : Co-administration with paclitaxel in DMPM cells increases caspase-3 activation by 3-fold and reduces survivin expression, achieving synergistic apoptosis .
- Mechanistic Insight : Derivatives act as CDK1 inhibitors, arresting cells in G2/M phase and sensitizing tumors to taxanes .
Methodological Challenges & Solutions
Q. What strategies improve selectivity of this compound derivatives for specific kinase targets?
- Computational Guidance : Molecular docking identifies hydrophobic pockets (e.g., FGFR1’s “back pocket”) for substituent optimization .
- Selectivity Screening : Profiling against kinase panels (e.g., 400+ kinases) reveals off-target effects. For example, 4h shows >100-fold selectivity for FGFR1 over FGFR4 .
- Crystallographic Validation : Co-crystal structures with FGFR1 confirm hydrogen bonds with Asp641 and Van der Waals contacts with Val492 .
Contradictions & Limitations
- Solubility vs. Potency : Hydrophobic substituents improve target binding but reduce aqueous solubility, necessitating formulation adjustments (e.g., PEGylation) .
- Species Variability : Murine metabolic pathways may overestimate human efficacy, requiring humanized liver models for translational validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
